molecular formula C23H23N5O4 B6479351 ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1260935-51-0

ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

Cat. No.: B6479351
CAS No.: 1260935-51-0
M. Wt: 433.5 g/mol
InChI Key: GYRXTDAABPHUPH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is a fused heterocyclic system, and an ethyl ester group, which enhances its solubility and bioavailability.

Preparation Methods

The synthesis of ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propyl group: This step involves the alkylation of the triazoloquinoxaline core with a propylating agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can be compared with other triazoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity, selectivity, and overall biological activity.

Biological Activity

Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a compound belonging to the class of triazoloquinoxaline derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Structural Overview

The compound features a triazoloquinoxaline core, which is a fused heterocyclic structure that enhances its biological activity through interactions with various cellular targets. The presence of an ethyl ester group improves its solubility and bioavailability, making it a promising candidate for drug development.

Property Value
Molecular Formula C22H23N5O2
Molecular Weight 389.459 g/mol
CAS Number 1260935-51-0

Antimicrobial Activity

Research indicates that triazoloquinoxaline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that related triazoloquinoxaline compounds possess Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific activity of this compound remains to be thoroughly quantified but is expected to align with these findings due to structural similarities.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays targeting human tumor cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).

The mechanism by which this compound exerts its anticancer effects is believed to involve DNA intercalation. This interaction disrupts DNA replication and transcription processes. Preliminary structure-activity relationship (SAR) studies suggest that the presence of hydrophobic moieties enhances the binding affinity to DNA .

Table: Anticancer Activity Against Cell Lines

Cell Line IC50 (μM) Mechanism of Action
HepG2TBDDNA intercalation
HCT-116TBDDisruption of cell cycle
MCF-7TBDInduction of apoptosis

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-9-19-25-26-21-22(30)27(17-12-7-8-13-18(17)28(19)21)14-20(29)24-16-11-6-5-10-15(16)23(31)32-4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRXTDAABPHUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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